molecular formula C22H24F2N4O2 B12020752 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 387360-45-4

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B12020752
CAS No.: 387360-45-4
M. Wt: 414.4 g/mol
InChI Key: SUFZRFPHCKURNS-UHFFFAOYSA-N
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Description

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two piperazine rings, each substituted with a 4-fluorophenyl group, connected by an ethane-1,2-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The piperazine rings can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a wide range of substituted piperazine compounds.

Scientific Research Applications

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with cannabinoid receptor type 1 (CB1), acting as an inverse agonist . This interaction affects the signaling pathways associated with CB1, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is unique due to its specific substitution pattern and the presence of the ethane-1,2-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

387360-45-4

Molecular Formula

C22H24F2N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

InChI

InChI=1S/C22H24F2N4O2/c23-17-1-5-19(6-2-17)25-9-13-27(14-10-25)21(29)22(30)28-15-11-26(12-16-28)20-7-3-18(24)4-8-20/h1-8H,9-16H2

InChI Key

SUFZRFPHCKURNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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